N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with a chlorine atom at position 6, a 3-(dimethylamino)propyl group attached to the nitrogen, and a 2,3-dihydro-1,4-benzodioxine-6-carboxamide moiety. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications .
The benzothiazole and benzodioxine moieties are pharmacologically significant, often associated with central nervous system (CNS) targeting due to their ability to cross the blood-brain barrier. The dimethylamino group may further modulate pharmacokinetics by influencing lipophilicity and receptor binding .
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S.ClH/c1-24(2)8-3-9-25(21-23-16-6-5-15(22)13-19(16)29-21)20(26)14-4-7-17-18(12-14)28-11-10-27-17;/h4-7,12-13H,3,8-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUPVPYCOSSRQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)OCCO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride is a synthetic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a benzothiazole moiety and a benzodioxine component. The presence of chlorine and dimethylamino groups suggests potential interactions with biological targets.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For example, compounds similar to the target compound have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of the benzothiazole ring enhances the potency against these pathogens.
| Compound | Activity against S. aureus | Activity against E. coli |
|---|---|---|
| Benzothiazole derivative 1 | Active | Active |
| Benzothiazole derivative 2 | Active | Moderate |
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of benzothiazole derivatives on cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against lung cancer cell lines (A549) . The target compound may exhibit similar properties due to its structural characteristics.
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 | 8.78 ± 3.62 |
| NCI-H358 | 6.68 ± 15 |
Antiparasitic Activity
Benzothiazole derivatives have also been evaluated for their antiparasitic activities. Studies have shown that certain derivatives possess significant activity against Leishmania species and other parasites . The mechanism often involves interference with metabolic pathways critical for parasite survival.
The biological activity of this compound may involve:
- Inhibition of Enzymatic Pathways : Similar compounds inhibit key enzymes in bacterial and cancer cell metabolism.
- Interference with DNA Replication : Some benzothiazole derivatives disrupt DNA synthesis in rapidly dividing cells.
Case Studies
- Antimicrobial Efficacy : A study tested several benzothiazole derivatives against clinical isolates of S. aureus and found that modifications to the benzothiazole structure significantly enhanced activity .
- Cancer Cell Proliferation : In vitro assays demonstrated that specific substitutions on the benzothiazole ring led to increased antiproliferative effects on A549 cells, suggesting a structure-activity relationship that could be explored further .
Comparison with Similar Compounds
N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide Hydrochloride ()
- Structural Differences: Substitution at benzothiazole: Fluorine (6-F) vs. chlorine (6-Cl) in the target compound. Side chain: Imidazole-containing propyl group vs. dimethylamino-propyl.
- Functional Implications: Fluorine’s electronegativity may reduce metabolic stability compared to chlorine.
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine ()
- Structural Differences :
- Core: Benzodithiazine (sulfur-rich) vs. benzothiazole.
- Substituents: Methyl group at position 7 and hydrazine side chain.
- Physicochemical Properties :
Benzodithiazine Derivatives
6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine ()
- Structural Differences :
- Core: Benzodithiazine with a dihydroxybenzylidene substituent.
- Functional Groups: Hydroxyl groups and conjugated C=N bond.
- Spectroscopic Data :
Sulfonamide and Benzothiadiazine Derivatives ()
- Representative Compounds: 4-Amino-6-chloro-1,3-benzenedisulfonamide. 6-Chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide.
- Key Differences :
Tabulated Comparison of Key Features
Research Findings and Implications
- The dimethylamino group in the target compound likely increases lipophilicity (logP ~2–3 estimated), favoring CNS penetration over the imidazole analog’s polar profile .
- Spectroscopic Distinctions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
